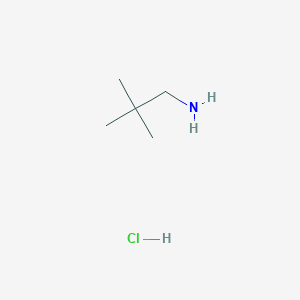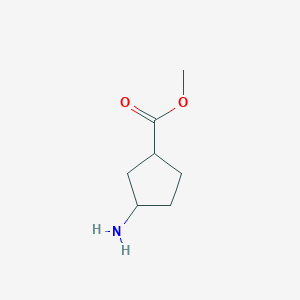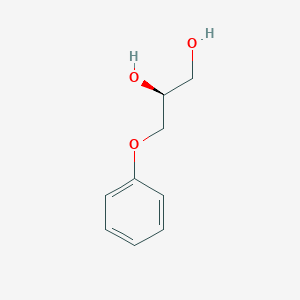
(2S)-3-phenoxypropane-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms and conditions .Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography might be used if the compound forms crystals .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study by Gao et al. (2010) introduced a novel bichromophore incorporating 3-phenoxypropane-1,2-diol. This compound enhanced the second harmonic generation coefficients in nonlinear optical polymer films, suggesting potential applications in optical nonlinearity design (Gao et al., 2010).
Reaction Studies and Polymer Development
Rokicki et al. (1985) explored the reaction of 4-chloromethyl-1,3-dioxolan-2one with phenols, resulting in the production of 3-phenoxypropan-1,2-diol. This study provides insights into polyol and cyclic carbonate synthesis, which are crucial for polymer development (Rokicki et al., 1985).
Corrosion Inhibition
Leçe et al. (2008) investigated Schiff base compounds, including derivatives of 3-phenoxypropane-1,2-diol, as corrosion inhibitors for mild steel. This highlights the potential application of these compounds in protecting metals against corrosion (Leçe et al., 2008).
Metal Complex Studies
Tandon et al. (1992) synthesized macrocyclic complexes using 3-phenoxypropane-1,2-diol derivatives, contributing to the understanding of metal-ligand interactions and their potential applications in coordination chemistry (Tandon et al., 1992).
Stereoselective Biosynthesis
Silk and Macaulay (2003) studied the stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta. This research offers insights into the enzymatic processes involved in the synthesis of specific stereochemical configurations of diols like 3-phenoxypropane-1,2-diol (Silk & Macaulay, 2003).
Epoxide Hydrolase Activity
Van den Eeckhout et al. (1985) described a high-performance thin-layer chromatography assay for epoxide hydrolase activity using phenoxypropane-1,2-diols. This indicates the role of such compounds in enzymatic activity studies (Van den Eeckhout et al., 1985).
Lignin Degradation Studies
Bao et al. (1994) researched the oxidative degradation of non-phenolic lignin using 3-phenoxypropane-1,2-diols. This study contributes to understanding the enzymatic breakdown of lignin, a key component in plant biomass (Bao et al., 1994).
Eigenschaften
IUPAC Name |
(2S)-3-phenoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQIYTUXOKTMDM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-phenoxypropane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



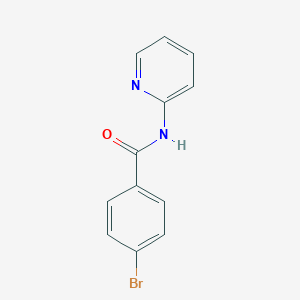

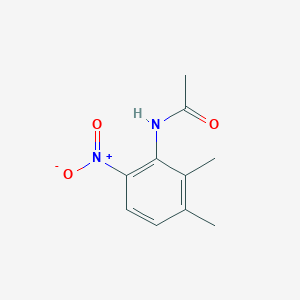
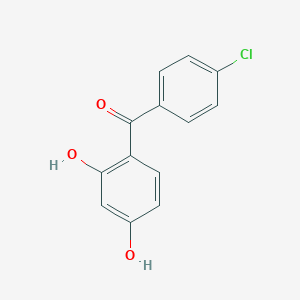
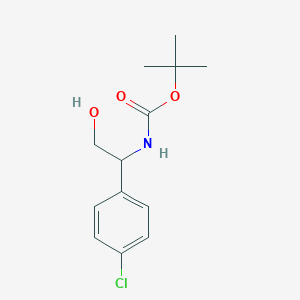
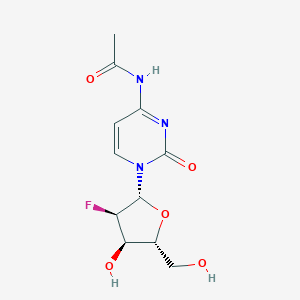

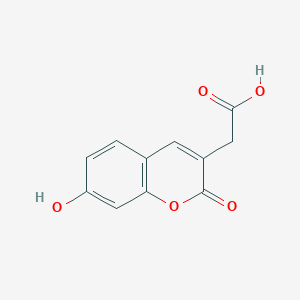
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
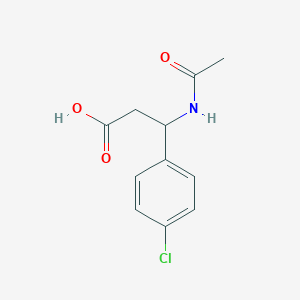
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
